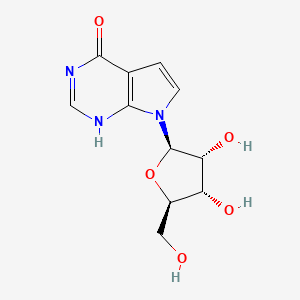

7-Deazainosine

Description

Structure

3D Structure

Properties

CAS No. |

2862-16-0 |

|---|---|

Molecular Formula |

C11H13N3O5 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18) |

InChI Key |

DPRSKJHWKNHBOW-UHFFFAOYSA-N |

SMILES |

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-Deazainosine; Deaminohydroxytubercindin; 7 Deazainosine; 7Deazainosine. |

Origin of Product |

United States |

Foundational & Exploratory

biological properties of 7-Deazainosine in antiviral research

An In-depth Technical Guide to the Biological Properties of 7-Deazainosine and its Derivatives in Antiviral Research

Introduction: Beyond Canonical Purines

In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic intervention. These molecules, structural mimics of natural nucleosides, act as subversive agents, integrating into viral replication processes with disruptive consequences. Among these, the pyrrolo[2,3-d]pyrimidine class of nucleosides, commonly known as 7-deazapurines, has emerged as a particularly fruitful area of investigation.[1][2] Unlike canonical purines, 7-deazapurines feature a carbon atom in place of nitrogen at the 7th position of the purine ring, a subtle yet profound modification that alters the molecule's electronic properties and its interactions with key viral and host enzymes.

This guide focuses on this compound and its prominent derivatives, such as 7-deaza-2'-C-methyladenosine (7DMA) and 7-deazaguanosine.[3][4][5] These compounds have demonstrated a remarkable breadth of activity, particularly against a wide array of RNA viruses, establishing them as high-value leads in the development of next-generation antiviral therapeutics.[3][4][6] We will explore their molecular mechanisms, spectrum of activity, and the validated experimental frameworks used to characterize their potential.

Core Mechanism of Antiviral Action: A Two-Pronged Assault

The efficacy of this compound derivatives stems from their ability to selectively disrupt viral replication, often while sparing host cellular machinery. This activity is primarily rooted in the inhibition of viral polymerases, with some analogs also exhibiting immunomodulatory effects.

Primary Mechanism: Viral Polymerase Inhibition and Chain Termination

The principal antiviral strategy of this compound analogs is the targeted inhibition of viral RNA-dependent RNA polymerase (RdRp), the central enzyme in the replication of RNA viruses.[3][7] The process is a classic example of a prodrug activation pathway:

-

Cellular Uptake and Phosphorylation: As a nucleoside, the parent compound is transported into the host cell. Here, it is sequentially phosphorylated by host cell kinases to its active triphosphate form.[5] This metabolic activation is a critical prerequisite for its antiviral activity.

-

Subversion of Viral RdRp: The resulting this compound triphosphate is recognized by the viral RdRp as a substrate, mimicking a natural purine nucleotide (ATP or GTP).

-

Incorporation and Chain Termination: The viral polymerase incorporates the analog into the nascent viral RNA strand. For derivatives containing a 2'-C-methyl modification, this incorporation event acts as a non-obligate chain terminator.[3][5] The steric hindrance from the methyl group at the 2' position prevents the formation of the next phosphodiester bond, thereby halting the elongation of the viral RNA genome and aborting replication.

A key advantage of this mechanism is its selectivity. The triphosphate analogs of these compounds show significantly higher affinity for viral RdRp compared to human DNA and RNA polymerases, which accounts for their generally low cellular toxicity and favorable therapeutic window.[3]

Caption: Intracellular activation and mechanism of this compound analogs.

Secondary Mechanism: Immunomodulation

Certain derivatives, particularly those related to 7-deazaguanosine, can also function as biological response modifiers.[4][8] These compounds have been shown to induce the production of endogenous interferon, a critical cytokine in the innate immune response to viral infections.[4][8] Furthermore, they can stimulate the activity of natural killer (NK) cells and phagocytes, enhancing the host's ability to clear the viral infection.[4][6] This dual-action capability—directly inhibiting the virus while simultaneously bolstering the host immune response—makes these compounds particularly compelling.

Structure-Activity Relationship (SAR): The Basis of Potency and Selectivity

The antiviral potency and safety profile of these nucleosides are highly dependent on their specific chemical structure. Key modifications have been systematically explored to optimize their properties:

-

The 7-Deaza Core: The replacement of N7 with a carbon atom is fundamental. This change has been shown to significantly increase the inhibitory potency against viral polymerases like that of HCV when compared to the corresponding purine nucleosides.[3][7]

-

The 2'-C-Methyl Group: The addition of a methyl group at the 2' position of the ribose sugar is a critical determinant of broad and potent antiviral activity, particularly for RdRp inhibition and chain termination.[3][7][9] This modification is a hallmark of many successful nucleoside polymerase inhibitors.

-

Substitutions on the Base: Further modifications to the pyrrolo[2,3-d]pyrimidine base can fine-tune the molecule's properties. For example, adding an 8-chloro group to 7-deazaguanosine was found to reduce toxicity and improve oral bioavailability in animal models.[6]

Spectrum of Antiviral Activity

This compound derivatives have demonstrated a broad spectrum of activity against numerous, clinically relevant RNA viruses. The table below summarizes the in vitro efficacy of representative compounds.

| Compound | Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 7-Deaza-2'-C-methyladenosine | Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | ~1.0 | >100 | >100 | [3] |

| 7-Deaza-2'-C-methyladenosine | Flaviviridae | West Nile Virus (WNV) | SK-N-SH | 0.15 - 0.33 | >50 | >150 | [9] |

| 7-Deaza-2'-C-methyladenosine | Flaviviridae | Zika Virus (ZIKV) | Vero | ~5 - 15 | >100 | >6.7 | [10] |

| 7-Deaza-2'-C-methyladenosine | Picornaviridae | Human Rhinovirus 14 | HeLa | 0.9 | >50 | >55 | [3] |

| 7-Deaza-7-fluoro-2'-C-MA | Coronaviridae | SARS-CoV-2 | Vero | Not specified | >100 | 6.2 | [11] |

| 7-Deazaneplanocin A | Poxviridae | Vaccinia Virus | HFF | 0.04 | >100 | >2500 | [12][13] |

| 7-Deazaneplanocin A | Poxviridae | Cowpox Virus | HFF | 0.03 | >100 | >3333 | [12][13] |

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.

Validated Experimental Protocols for Antiviral Evaluation

A rigorous, multi-assay approach is essential to comprehensively evaluate the antiviral potential and safety of this compound derivatives. The following protocols form a self-validating system to determine potency, selectivity, and mechanism of action.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and Synthetic History of 7-Deazainosine

Abstract

This compound, a pyrrolo[2,3-d]pyrimidine ribonucleoside, represents a pivotal scaffold in medicinal chemistry. As a structural analog of the natural nucleoside inosine, its unique modification—the replacement of the N7 nitrogen with a carbon atom—confers distinct physicochemical and biological properties. This guide provides a comprehensive exploration of the discovery of this compound, tracing its origins from the deamination of a natural antibiotic to its establishment as a valuable synthetic precursor. We will delve into the evolution of its synthetic methodologies, from classical chemical transformations to modern cross-coupling and chemoenzymatic strategies. Furthermore, this document will elucidate the compound's mechanism of action as a prodrug and its diverse biological activities, including antitumor, antiviral, and antiparasitic effects, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of this compound: From Antibiotic Precursor to Bioactive Nucleoside

The story of this compound is intrinsically linked to its 7-deazaadenosine counterpart, the naturally occurring antibiotic tubercidin. The initial preparation and discovery of this compound's biological activity stemmed from the chemical manipulation of tubercidin.

Initial Preparation via Deamination

The first reported preparation of this compound was achieved through the straightforward deamination of tubercidin[1][2]. This reaction, typically carried out using sodium nitrite in an acidic medium like acetic acid, converts the exocyclic amino group at the C6 position of the 7-deazaadenine base into a hydroxyl group, yielding this compound. This transformation is a classic method for converting adenosine and its analogs to their corresponding inosine derivatives.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Conversion of Tubercidin to this compound.

Early Biological Evaluation: A Tale of Two Cell Types

Initial biological studies revealed a fascinating dichotomy in the activity of this compound. While its precursor, tubercidin, exhibited growth inhibitory effects against the bacterium Streptococcus faecalis, this compound was found to be inactive against this organism[1].

In stark contrast, both tubercidin and this compound demonstrated inhibitory activity against mammalian cancer cell lines, including Sarcoma 180 cells in vitro, as well as Ehrlich ascites and leukemia P388 cells in vivo[1]. This disparity pointed towards a crucial mechanistic insight: the biological activity of this compound in mammalian cells is contingent upon its metabolic conversion back into tubercidin derivatives[1].

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Metabolic Activation Pathway of this compound.

Sensitive mammalian cells possess the enzymatic machinery to aminate this compound, converting it into active tubercidin nucleotides. The lack of this metabolic capability in S. faecalis renders the compound inert[1]. This established this compound as a prodrug of tubercidin, with its tissue-specific toxicity and potency being dependent on the rate of this metabolic conversion[1].

The Synthetic Trajectory: From Simple Conversions to Complex Architectures

The synthesis of this compound and its derivatives has evolved significantly, driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Foundational Synthetic Protocol: Deamination of Tubercidin

The deamination of 7-deazaadenosine (tubercidin) remains a fundamental and widely cited method for preparing this compound.

Experimental Protocol: Synthesis of this compound from Tubercidin

-

Dissolution: Dissolve tubercidin (or a substituted analog like 8-bromo-tubercidin) in a suitable acidic solvent, such as glacial acetic acid[3].

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.

-

Reagent Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution with vigorous stirring. The reaction generates nitrous acid in situ, which acts as the deaminating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., ammonium hydroxide) and extract the product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound[3].

Glycosylation Strategies: Building from the Base Up

An alternative to modifying a pre-existing nucleoside is the direct glycosylation of a pyrrolo[2,3-d]pyrimidine base. This approach offers greater flexibility for creating diverse analogs. A notable method involves the treatment of a silylated 6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-4-one with a protected ribose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[3][2]. Subsequent deprotection steps yield the final this compound ribonucleoside[2].

Modern Synthetic Innovations

The versatility of the 7-deazapurine scaffold has spurred the development of advanced synthetic methods to introduce a wide range of functional groups, leading to derivatives with highly specific biological activities.

-

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for synthesizing 7-aryl-7-deazapurine derivatives[4]. This method typically involves coupling a 7-iodo-7-deazapurine intermediate with various boronic acids to install aryl or heteroaryl moieties at the C7 position[4]. These reactions are crucial for creating analogs with potent antitrypanosomal activity[5][6].

-

Chemoenzymatic Synthesis: Enzymatic methods, particularly using purine nucleoside phosphorylase (PNP), offer a highly regioselective approach to glycosylation[7]. This chemoenzymatic strategy can be more efficient and produce fewer side products compared to purely chemical methods, especially for synthesizing fleximer analogs[7].

-

Convergent and Iterative Phosphorylation: For applications requiring the triphosphate form (the biologically active species for polymerases), improved phosphorylation strategies have been developed. These include HPLC-free iterative methods that allow for the large-scale synthesis of 7-deaza-7-modified nucleoside triphosphates, which are essential for research in synthetic biology and as antiviral agents[8][9][10].

dot graph G { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Evolution of Synthetic Routes to this compound.

A Spectrum of Biological Activity

The 7-deaza modification imparts unique properties that have been exploited to develop compounds with a broad range of biological activities. The replacement of the N7 atom with a carbon alters the hydrogen bonding capabilities in the major groove of DNA or RNA, which can impact interactions with enzymes like polymerases[11].

| Biological Activity | Target / Mechanism | Key Findings | References |

| Antitumor | Prodrug for tubercidin nucleotides in mammalian cells. | Active against Sarcoma 180, Ehrlich ascites, and leukemia P388. Potency depends on metabolic amination. | [1] |

| Antiviral | Inhibition of viral RNA-dependent RNA polymerase (RdRp), particularly for HCV. | 7-Deaza modification of purine nucleosides (e.g., 2'-C-methyl-adenosine) significantly increases inhibitory potency against HCV RdRp. | [12][13] |

| Antiparasitic | Disruption of purine salvage pathways in trypanosomes. | C6-O-alkylated and C7-aryl derivatives show potent activity against Trypanosoma brucei (sleeping sickness) and Trypanosoma cruzi (Chagas disease). | [5][6][14] |

| Immunomodulatory | Induction of interferon and activation of natural killer (NK) and phagocytic cells. | 7-Deazaguanosine (a related compound) is an orally active biological response modifier with broad-spectrum antiviral activity. | [15] |

Conclusion and Future Outlook

From its simple beginnings as a chemical derivative of a natural antibiotic, this compound has emerged as a privileged scaffold in nucleoside chemistry. Its journey from a prodrug with unexpected activity to a versatile building block for complex, targeted therapeutics highlights the power of structural modification in drug discovery. The evolution of its synthesis from basic deamination to sophisticated cross-coupling and enzymatic strategies has enabled the exploration of a vast chemical space, yielding potent antiviral, antitumor, and antiparasitic agents. As research continues, the this compound core will undoubtedly serve as the foundation for the next generation of nucleoside analogs, with applications spanning from infectious diseases to cancer immunotherapy.

References

-

Studies on the Biologic Activity and Mode of Action of this compound. Cancer Research. [Link]

-

Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. PubMed. [Link]

-

C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. PubMed. [Link]

-

Chemical synthesis and biological activity of novel brominated 7-deazaadenosine-3',5'-cyclic monophosphate derivatives. PubMed. [Link]

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. PMC. [Link]

-

Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PMC. [Link]

-

This compound derivatives: synthesis and characterization of 7- and 7,8-substituted pyrrolo. Taylor & Francis Online. [Link]

-

Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. ResearchGate. [Link]

-

Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PMC. [Link]

-

The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. (i) NaH, CH3CN, then... ResearchGate. [Link]

-

Examples of biologicaly active 7-deazapurine nucleosides. ResearchGate. [Link]

-

Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. PMC. [Link]

-

Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. PubMed. [Link]

-

This compound derivatives: synthesis and characterization of 7- and 7,8-substituted pyrrolo [2,3-d]pyrimidine ribonucleosides. PubMed. [Link]

-

New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

-

Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Publishing. [Link]

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. ResearchGate. [Link]

-

-

Synthesis route of 7-ethylnyl-7-deazainosine phosphoramidite. ResearchGate. [Link]

-

-

Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. eScholarship.org. [Link]

-

Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs. ResearchGate. [Link]

-

Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound derivatives: synthesis and characterization of 7- and 7,8-substituted pyrrolo [2,3-d]pyrimidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. escholarship.org [escholarship.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 7-Deaza Scaffold

An In-Depth Technical Guide to 7-Deazainosine: From Synthesis to Therapeutic Applications

This guide provides a comprehensive review of this compound, a pyrrolo[2,3-d]pyrimidine nucleoside analog of inosine. We will delve into its chemical synthesis, multifaceted mechanisms of action, and its significant therapeutic potential as an antiviral, anticancer, and immunomodulatory agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule and its derivatives.

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their success hinges on their ability to mimic natural nucleosides, allowing them to be metabolized by cellular or viral enzymes and subsequently interfere with nucleic acid synthesis or function. The purine analog this compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom.[1]

This seemingly minor structural modification has profound biological consequences:

-

Enhanced Enzymatic Stability: The C-N glycosidic bond in purine nucleosides is a primary site for enzymatic cleavage by purine nucleoside phosphorylases (PNPs). Replacing the N7 with a carbon atom creates a more stable C-C glycosidic bond, rendering the molecule resistant to phosphorolytic cleavage and thereby improving its metabolic stability and pharmacokinetic profile.[2]

-

Altered Electronic Properties: The substitution of nitrogen with carbon makes the five-membered ring more electron-rich, which can influence binding affinity to target enzymes.[1]

-

A Scaffold for Further Modification: The C7 position provides a valuable handle for chemical modifications, allowing for the synthesis of a diverse library of derivatives with fine-tuned biological activities and properties.[1]

This compound itself is derived from the deamination of the natural antibiotic Tubercidin (7-deazaadenosine). While Tubercidin exhibits broad bioactivity, it is also associated with significant cytotoxicity. This compound and its derivatives often present a more favorable therapeutic window, demonstrating potent biological effects with reduced toxicity.[3][4]

Synthesis and Chemical Properties

The synthesis of this compound and its analogs can be achieved through both chemical and enzymatic routes. Chemical synthesis offers versatility for creating diverse derivatives, while enzymatic methods can provide high regioselectivity and stereoselectivity.

Representative Chemical Synthesis

A common strategy for synthesizing 7-deazapurine nucleosides is through glycosylation of the 7-deazapurine base with a protected ribose or deoxyribose derivative. The following protocol is a representative example based on established methodologies.

Experimental Protocol: Synthesis of 7-Deaza-2'-Deoxyadenosine (a precursor to this compound)

This protocol illustrates a key synthetic step often employed in the creation of 7-deazapurine nucleosides, adapted from literature procedures.[5][6][7]

Objective: To couple a protected 7-deazapurine base with a protected deoxyribose sugar.

Materials:

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine base)

-

1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (protected sugar)

-

Sodium hydride (NaH)

-

Acetonitrile (CH3CN), anhydrous

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF), anhydrous

-

Methanolic ammonia (7N NH3/MeOH)

-

Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates, silica gel for column chromatography.

Step-by-Step Methodology:

-

Preparation of the Nucleobase Anion:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile.

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the nucleobase will be observed. Causality: Deprotonation of the pyrrole nitrogen (N7-H) by the strong base NaH generates a nucleophilic anion, which is essential for the subsequent glycosylation reaction.

-

-

Glycosylation:

-

Dissolve the protected sugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose, 1.0 equivalent) in anhydrous acetonitrile.

-

Add the sugar solution dropwise to the suspension of the nucleobase anion at room temperature.

-

Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The nucleophilic nitrogen anion attacks the anomeric carbon of the sugar, displacing the chloride leaving group in an SN2-type reaction to form the N-glycosidic bond.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding methanol to consume any excess NaH.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

-

-

Ammonolysis (Conversion to Adenosine Analog):

-

Dissolve the purified protected nucleoside in methanolic ammonia in a sealed pressure tube.

-

Cool the tube to room temperature and concentrate the solvent under reduced pressure.

-

Purify the resulting 7-deaza-2'-deoxyadenosine by recrystallization or chromatography. Causality: The ammonia acts as a nucleophile to displace the chloro group at the C6 position of the purine ring. It also cleaves the toluoyl protecting groups from the sugar hydroxyls.

-

-

Deamination to this compound (Optional):

-

The resulting 7-deazaadenosine analog can be chemically or enzymatically deaminated to yield the corresponding this compound.

-

Enzymatic Synthesis

Enzymatic transglycosylation using bacterial enzymes like Purine Nucleoside Phosphorylase (PNP) offers an alternative route. This method leverages the ability of the enzyme to transfer a sugar moiety from a donor nucleoside to the heterocyclic base.[8][9][10]

Workflow: Enzymatic Synthesis of a this compound Analog

Caption: Enzymatic synthesis via a two-enzyme transglycosylation reaction.

Mechanism of Action: A Multi-Pronged Approach

The biological activity of this compound and its derivatives stems from their ability to act as metabolic impostors. The primary mechanism, particularly for antiviral activity, involves intracellular phosphorylation to the active 5'-triphosphate form.

Metabolic Activation Pathway

For a nucleoside analog to exert its effect, it must first be converted into its nucleotide form within the host cell. This is a sequential phosphorylation process catalyzed by host cell kinases.

Diagram: Intracellular Phosphorylation Cascade

Caption: The metabolic activation pathway of this compound to its active triphosphate form.

The efficiency of this phosphorylation cascade is a critical determinant of the compound's potency and can vary between different cell types (e.g., cancer vs. normal cells), which forms a basis for selective cytotoxicity.[11][12]

Antiviral Activity: Targeting Viral Polymerases

The primary antiviral target for many this compound derivatives is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses but absent in host cells.[13]

-

Mechanism: The activated 7-deaza-triphosphate analog acts as a competitive inhibitor of the natural nucleotide substrate (e.g., ATP or GTP).[4][14] It is incorporated by the viral RdRp into the nascent RNA strand.

-

Chain Termination: Analogs with modifications at the 2' or 3' position of the ribose sugar, such as the 2'-C-methyl group found in potent anti-HCV agents, act as non-obligate chain terminators.[13] Once incorporated, the modified sugar sterically hinders the addition of the next nucleotide, halting viral RNA synthesis.[3][13]

Anticancer and Immunomodulatory Effects

-

Anticancer: In cancer cells, this compound can be metabolized to 7-deazaadenosine (Tubercidin) derivatives.[3] The resulting triphosphates can be incorporated into both RNA and DNA. Incorporation into RNA can disrupt protein synthesis, while incorporation into DNA can cause DNA damage, leading to cell cycle arrest and apoptosis.[1][11] The selectivity of some derivatives for cancer cells is attributed to their more efficient phosphorylation in malignant cells compared to normal fibroblasts.[12]

-

Immunomodulatory: 7-Deazaguanosine (a close analog) has been shown to be an orally active biological response modifier. It induces the production of interferon and activates natural killer (NK) and phagocytic cells, key components of the innate immune system, contributing to its broad-spectrum antiviral activity in vivo.[15]

Biological Activities and Therapeutic Potential

The 7-deazapurine scaffold has yielded compounds with a broad spectrum of activity against viruses, cancers, and parasites.

Antiviral Data

Derivatives of this compound, particularly 7-deazaadenosine analogs, have shown potent activity against a range of RNA viruses.

| Compound | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| 7-Deaza-2'-C-Me-Adenosine | HCV Replicon | Replicon | ~0.4 | >100 | >250 | [3][4] |

| 7-Deaza-2'-C-Me-Adenosine | BVDV | CPE | 0.3 | >50 | >167 | [3] |

| 7-Deaza-2'-C-Me-Adenosine | West Nile Virus | CPE | 1.0 | >50 | >50 | [3] |

| 7-Deaza-2'-C-Me-Adenosine | Dengue Virus Type 2 | Plaque | 1.8 | >50 | >28 | [3] |

| 7-Deaza-2'-C-Me-Adenosine | Yellow Fever Virus | Plaque | 0.7 | >50 | >71 | [3] |

| 7-Deazaneplanocin A | Cowpox Virus | CPE | 0.5 - 0.7 | >300 | >428 | [2] |

| 7-Deazaneplanocin A | Vaccinia Virus | CPE | 0.4 - 0.6 | >300 | >500 | [2] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Anticancer and Antiparasitic Activity

-

Anticancer: 7-Hetaryl-7-deazaadenosines have demonstrated potent, nanomolar cytotoxic activities against various cancer cell lines.[11][12]

-

Antiparasitic: C6-O-alkylated this compound analogs have shown highly promising in vitro activity against Trypanosoma brucei, the causative agent of sleeping sickness, with EC₅₀ values in the mid-nanomolar range.[16]

Key Experimental Protocols for Compound Evaluation

A critical aspect of drug development is the rigorous in vitro evaluation of a compound's efficacy and toxicity. The Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity (CC₅₀/EC₅₀), is a key parameter for prioritizing lead compounds.[17][18][19]

Workflow: Determination of Selectivity Index (SI)

Caption: Parallel workflow for determining the CC₅₀ and EC₅₀ to calculate the Selectivity Index.

Experimental Protocol: Cytotoxicity (CC₅₀) Determination by MTT Assay

This protocol is a self-validating system for assessing compound toxicity, adapted from standard methodologies.[17][20][21]

Objective: To determine the concentration of a this compound analog that reduces the viability of a host cell line by 50%.

Materials:

-

Host cell line (e.g., Huh-7, Vero, A549) in logarithmic growth phase.

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Sterile 96-well cell culture plates, multichannel pipettes, CO₂ incubator, microplate reader.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. Causality: This allows cells to attach to the plate surface and resume normal growth before compound exposure.

-

-

Compound Treatment:

-

Prepare a series of two-fold serial dilutions of the test compound in cell culture medium. The concentration range should be wide enough to span from no toxicity to complete cell death (e.g., from 100 µM down to 0.1 µM).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

-

Include essential controls:

-

Cell Control (100% Viability): Wells with cells treated only with medium containing the same final concentration of DMSO as the highest compound concentration.

-

Blank Control (Background): Wells containing only medium to measure background absorbance.

-

-

Incubate the plate for 48-72 hours (duration should match the planned efficacy assay).

-

-

MTT Assay:

-

After incubation, carefully remove the compound-containing medium.

-

Add 100 µL of fresh medium and 10 µL of the MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C. Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

-

Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank controls from all other wells.

-

Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance_Treated / Absorbance_Cell Control) x 100

-

Plot the % Cell Viability against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response curve) to determine the CC₅₀ value.

-

Conclusion and Future Directions

This compound and the broader class of 7-deazapurine nucleosides represent a privileged scaffold in medicinal chemistry. Their inherent metabolic stability and the versatility of the C7 position for chemical modification have enabled the development of potent inhibitors of viral, cancer, and parasitic targets. The antiviral mechanism, primarily through the inhibition of viral RdRp after intracellular activation, is well-established for many derivatives.

Future research will likely focus on:

-

Targeted Delivery: Developing prodrug strategies to enhance cell-specific delivery and activation, further improving the therapeutic index.

-

Combination Therapies: Evaluating the synergistic effects of this compound analogs with other antiviral or anticancer agents that have different mechanisms of action.

-

Overcoming Resistance: Designing next-generation analogs that are active against viral or cancer cell variants that have developed resistance to existing therapies.

The continued exploration of this chemical space promises to yield novel therapeutic agents to address significant unmet medical needs.

References

-

Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. [Link]

-

Mishra, N., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2337. [Link]

-

Eldrup, A. B., et al. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. [Link]

-

The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. (n.d.). ResearchGate. [Link]

-

CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. (2004). ResearchGate. [Link]

-

Sidwell, R. W., et al. (1987). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 31(5), 652–656. [Link]

-

Perlíková, P., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1427-1463. [Link]

-

Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (n.d.). HHS.gov. [Link]

-

Lee, Y.-J., et al. (2009). Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus). Bioorganic & Medicinal Chemistry Letters, 19(1), 224-226. [Link]

-

de la-Fuente, C., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 87(4), e00051-22. [Link]

-

Hulpia, F., et al. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European Journal of Medicinal Chemistry, 188, 112018. [Link]

-

Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. (2024). MDPI. [Link]

-

Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15469. [Link]

-

Perlíková, P., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1427–1463. [Link]

-

New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). MDPI. [Link]

-

Obata, S., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 82(1), 163-174. [Link]

-

Tloušt’ová, E., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13534-13553. [Link]

-

Bume, B., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Chemical Biology. [Link]

- Sommadossi, J.-P., & La-Colla, P. (2003). Anti-viral 7-deaza l-nucleosides.

-

Bume, B., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. eScholarship, University of California. [Link]

-

Jia, Z., et al. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Immunology, 13, 868940. [Link]

-

Structures of 7-deazapurine nucleosides. (n.d.). ResearchGate. [Link]

-

Touret, F., et al. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports, 10(1), 13093. [Link]

-

Dose−response curves and EC50 values for derivatives. (n.d.). ResearchGate. [Link]

-

Rocha, R. P. F., et al. (2022). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. Viruses, 14(12), 2806. [Link]

-

A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. (2022). ResearchGate. [Link]

-

ProFoldin SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). (n.d.). ProFoldin. [Link]

-

RdRp enzymatic activity - SARS-CoV-2 Assays. (2024). NCBI Bookshelf. [Link]

-

Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. In Hepatitis C (pp. 143-160). Humana Press. [Link]

-

Obata, S., et al. (2017). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. The Journal of Organic Chemistry, 82(1), 163-174. [Link]

-

Moradpour, D., Penin, F., & Rice, C. M. (2007). HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]

-

Gao, Y., et al. (2020). Structural Basis for the Inhibition of the RNA-Dependent RNA Polymerase from SARS-CoV-2 by Remdesivir. bioRxiv. [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

-

Li, Y.-P., & Lemon, S. M. (2019). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 10, 239. [Link]

-

Myong, S., et al. (2007). Step-by-Step Progress Toward Understanding the Hepatitis C Virus RNA Helicase. PLoS Biology, 5(6), e174. [Link]

-

HCV Real-time PCR genotyping Kit. (2021). DNA-Technology. [Link]

-

Seela, F., et al. (2007). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry, 5(19), 3209-3220. [Link]

-

Seela, F., et al. (2018). 7-Deaza-2'-deoxyisoguanosine, a Noncanonical Nucleoside for Nucleic Acid Code Expansion and New DNA Constructs: Nucleobase Functionalization of Inverse Watson-Crick and Purine-Purine Base Pairs. Accounts of Chemical Research, 51(9), 2139-2150. [Link]

Sources

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. hhs.gov [hhs.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 7-Deazainosine: Structure, Function, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazainosine is a purine nucleoside analog where the nitrogen atom at the 7th position of the inosine base is replaced by a carbon atom. This seemingly subtle modification of the pyrrolo[2,3-d]pyrimidine core introduces profound changes to the molecule's electronic properties, hydrogen bonding capabilities, and steric profile.[1] These structural alterations have significant functional implications, particularly when the analog is incorporated into RNA. It disrupts tertiary structures like G-quadruplexes, modulates RNA-protein interactions, and alters recognition by cellular enzymes.[2][3] Consequently, this compound and its derivatives have emerged as indispensable tools in molecular biology research and as promising scaffolds in drug development for antiviral and anticancer therapies.[4][5][6] This guide provides a comprehensive technical overview of this compound, from its core structure to its functional consequences and practical applications.

The Structural Core: A Departure from the Canonical

The unique biology of this compound stems directly from its atomic composition. Understanding this structure is fundamental to appreciating its functional divergence from natural purines.

The N7 to C7 Substitution

In canonical purines like guanosine and adenosine (and by extension, their deaminated analog inosine), the nitrogen atom at position 7 (N7) plays a critical role. It possesses a lone pair of electrons, making it a hydrogen bond acceptor. This N7 position is a key interaction point in the major groove of nucleic acid helices and is crucial for forming non-Watson-Crick base pairs, such as Hoogsteen pairs, which are essential for complex RNA folding and the formation of four-stranded G-quadruplex (G4) structures.[2][7]

By replacing this nitrogen with a carbon-hydrogen (C-H) group, this compound (and related 7-deazapurines) loses this hydrogen bond accepting capability.[8][9] This single atomic substitution is the primary driver of its unique functional profile.

Comparative Properties: this compound vs. Inosine

The functional consequences of the N7-C7 switch become clear when comparing the analog to its natural counterpart, inosine.

| Feature | Inosine | This compound | Functional Implication |

| N7 Position | Nitrogen (H-bond acceptor) | Carbon (neutral C-H group) | Loss of Hoogsteen hydrogen bonding capability; altered protein recognition in the major groove.[2][7] |

| G-Quadruplex Formation | Participates via Hoogsteen face | Disrupts/Prevents formation | Enables sequencing of G-rich regions; tool for studying G4 biological relevance.[2] |

| Base Pairing | Watson-Crick (I-C) & Wobble (I-U, I-A) | Maintains Watson-Crick pairing (I-C) | Duplex stability is generally maintained or slightly altered, but tertiary structure is significantly impacted.[10][11] |

| Enzymatic Recognition | Substrate for enzymes like ADARs | Poor substrate or inhibitor for many N7-recognizing enzymes.[3] | Allows for probing enzyme-substrate interactions and can be used to differentiate enzyme activities (e.g., ADAR1 vs. ADAR2).[3] |

| Chemical Stability | Standard | Extremely stable against acid or base degradation.[10] | Useful in applications requiring harsh chemical conditions where standard nucleosides would be degraded.[10] |

Functional Implications and Applications

The structural alterations of this compound are not mere chemical curiosities; they provide powerful means to manipulate and study biological systems.

Probing and Disrupting RNA Secondary Structure

The most significant consequence of the N7-C7 substitution is the inability to form Hoogsteen base pairs. This makes 7-deaza-GTP (the triphosphate form used in synthesis) an invaluable reagent for overcoming challenges in sequencing and PCR amplification of G-rich DNA and RNA, which can form stable G-quadruplexes that stall polymerases. By substituting a fraction of the GTP with 7-deaza-GTP during synthesis, these G4 structures are destabilized, allowing for smooth polymerase read-through.

This property is also exploited in research to validate the functional role of G-quadruplexes. A common experimental strategy involves comparing the biological activity (e.g., translation efficiency, splicing) of a native RNA sequence with a counterpart where all guanines have been replaced by 7-deazaguanine. If the biological function is altered in the modified RNA, it provides strong evidence that a G-quadruplex structure is involved.[2]

Modulating RNA-Protein Interactions

Many RNA-binding proteins (RBPs) and enzymes make specific contacts within the major groove of RNA, often interacting directly with the N7 position of purines.[12][13] Substituting with this compound can abolish these interactions, serving as a powerful "atomic mutagenesis" tool to pinpoint critical contact points.

A compelling example is the differential recognition by Adenosine Deaminases Acting on RNA (ADARs), enzymes that convert adenosine to inosine. Studies have shown that ADAR1 activity is highly dependent on the presence of N7, and its function is severely impaired with 7-deazaadenosine-containing substrates. In contrast, ADAR2 remains largely active.[3] This differential sensitivity allows researchers to dissect the specific roles and mechanisms of these two closely related enzymes.

Therapeutic Potential

The unique structure of 7-deazapurines makes them attractive scaffolds for drug development. Since they are analogs of natural building blocks, they can be readily taken up by cells and phosphorylated into their active triphosphate forms. However, their altered structure can selectively inhibit viral or cancer-related enzymes.

-

Antiviral Agents: 7-deaza-2′-C-methyl-adenosine has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, demonstrating low cellular toxicity and excellent pharmacokinetic properties.[4][14]

-

Antiparasitic Agents: C6-O-alkylated this compound derivatives have shown highly promising activity against Trypanosoma brucei, the parasite responsible for sleeping sickness.[5]

-

Immunomodulation: As analogs of cyclic dinucleotides, 7-deazapurine derivatives have been developed as agonists for the STING (Stimulator of Interferon Genes) receptor, a key component of the innate immune system, with potential applications in immuno-oncology.[15]

Experimental Methodologies

Leveraging the properties of this compound requires robust experimental protocols. Below are foundational workflows for its use in research.

Protocol: Synthesis of 7-Deazaguanine-Modified RNA via In Vitro Transcription

This protocol describes the complete substitution of guanosine with 7-deazaguanosine in an RNA transcript using T7 RNA polymerase. 7-deaza-GTP is a good substrate for T7 RNA polymerase.[16]

Methodology:

-

Template Design: Prepare a linear double-stranded DNA template containing a T7 promoter (5'-TAATACGACTCACTATAG -3', where the bold G is the +1 transcription start site) followed by the desired RNA sequence.

-

Reaction Assembly: On ice, combine the following components in a nuclease-free microcentrifuge tube.

-

Nuclease-Free Water: to a final volume of 20 µL

-

5X Transcription Buffer: 4 µL

-

100 mM DTT: 2 µL

-

NTP Mix (10 mM each of ATP, CTP, UTP): 2 µL of each

-

7-deaza-GTP (10 mM): 2 µL

-

Linear DNA Template (100-500 ng/µL): 1 µL

-

RNase Inhibitor (40 U/µL): 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

Template Removal: Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification: Purify the transcript using a column-based RNA cleanup kit or via phenol-chloroform extraction and ethanol precipitation.

-

Quality Control: Assess RNA integrity and size via denaturing urea-PAGE. Quantify the RNA concentration using a NanoDrop spectrophotometer or Qubit fluorometer. The absence of G4 formation can be confirmed biophysically (e.g., by circular dichroism) or through gel mobility shift assays.[2]

Workflow: Probing RNA-Protein Interactions

This diagram outlines the logical flow for using 7-deazapurine substitution to determine if the N7 position of a specific purine is critical for a protein-RNA interaction.

Caption: Potential modulation of the cGAS-STING innate immunity pathway by 7-deazapurine-modified RNA.

The cGAS-STING pathway is a primary defense mechanism against cytosolic DNA and can also be activated by certain RNA species. The sensor cGAS, upon binding nucleic acids, synthesizes the second messenger cGAMP, which activates STING. The structural alteration in a 7-deazapurine-containing RNA can change how it is recognized by sensors like cGAS, potentially leading to either an enhanced or dampened downstream interferon response. This has direct implications for the design of RNA-based therapeutics and vaccines, where controlling immunogenicity is paramount. [15]

Conclusion and Future Outlook

This compound and its related analogs represent a cornerstone of chemical biology, providing a simple yet powerful tool to dissect complex biological questions. By removing a single nitrogen atom, researchers can effectively disable key non-covalent interactions, allowing for the precise interrogation of RNA structure, the mapping of RNA-protein interaction sites, and the development of novel therapeutics. Future work will likely focus on expanding the chemical diversity of 7-deazapurines with novel substitutions to create more sophisticated molecular probes and more potent, selective drug candidates. The continued application of these analogs will undoubtedly lead to new insights into the intricate world of RNA biology and accelerate the development of next-generation therapies.

References

-

Synthesis and Properties of 2'-OMe-RNAs Modified with Cross-Linkable 7-Deazaguanosine Derivatives. ResearchGate. [Link]

-

7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. National Center for Biotechnology Information (PMC). [Link]

-

This compound | C11H13N3O5. PubChem, National Institutes of Health. [Link]

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. National Center for Biotechnology Information (PMC). [Link]

-

C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. PubMed, National Institutes of Health. [Link]

-

Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. National Center for Biotechnology Information (PMC). [Link]

-

7-Deaza-Adenosine, 7-Deaza-A RNA Modification. Bio-Synthesis Inc. [Link]

-

7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. PubMed, National Institutes of Health. [Link]

-

7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), Alkyne-containing Nucleosides. Jena Bioscience. [Link]

-

Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability and Function of mRNA and sgRNA. ePrints Soton, University of Southampton. [Link]

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. ResearchGate. [Link]

-

Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. National Center for Biotechnology Information (PMC). [Link]

-

Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Royal Society of Chemistry Publishing. [Link]

-

Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. NSF Public Access Repository. [Link]

-

Structures of 7-deazapurine nucleosides. ResearchGate. [Link]

-

Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA. PubMed, National Institutes of Health. [Link]

-

7-Deaza-2′-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2′-Deoxyinosine. Taylor & Francis Online. [Link]

-

7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. National Center for Biotechnology Information (PMC). [Link]

-

Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. MDPI. [Link]

-

Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. National Center for Biotechnology Information (PMC). [Link]

-

Recognition and excision properties of 8-halogenated-7-deaza-2'-deoxyguanosine as 8-oxo-2'-deoxyguanosine analogues and Fpg and hOGG1 inhibitors. PubMed, National Institutes of Health. [Link]

-

Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. ACS Publications. [Link]

-

Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA. National Center for Biotechnology Information (PMC). [Link]

-

Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. ASM Journals. [Link]

-

7-Deaza-dA-CE Phosphoramidite. Glen Research. [Link]

-

Impact of 3-deazapurine nucleobases on RNA properties. Semantic Scholar. [Link]

-

Structural and functional effects of inosine modification in mRNA. RNA, UC Davis. [Link]

-

Structural and functional effects of inosine modification in mRNA. ResearchGate. [Link]

-

Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. Nucleic Acids Research, Oxford Academic. [Link]

-

Deaminase-based RNA recording enables high throughput mutational profiling of protein-RNA interactions. National Center for Biotechnology Information (PMC). [Link]

-

RNA-Protein Interactions: A New Frontier for Drug Discovery. Promega Connections. [Link]

-

Structural perspectives on adenosine to inosine RNA editing by ADARs. National Center for Biotechnology Information (PMC). [Link]

-

Decoding RNA–Protein Interactions: Methodological Advances and Emerging Challenges. Wiley Online Library. [Link]

-

Methods to study RNA-protein interactions. National Center for Biotechnology Information (PMC). [Link]

-

Characterization of RNA-protein interactions in 7 S ribonucleoprotein particles from Xenopus laevis oocytes. PubMed, National Institutes of Health. [Link]

Sources

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

- 8. glenresearch.com [glenresearch.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. escholarship.org [escholarship.org]

- 12. promegaconnections.com [promegaconnections.com]

- 13. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

7-Deazainosine: Structural Stability and Enzymatic Resistance

The following technical guide details the initial biological characterization of 7-Deazainosine, focusing on its structural divergence from Inosine and its critical role as a stable purine nucleoside phosphorylase (PNP) inhibitor.

Technical Guide to Initial Biological Activity & Mechanistic Characterization [1]

Executive Summary & Chemical Identity

This compound (Pyrrolo[2,3-d]pyrimidine nucleoside) is the C7-substituted analog of Inosine.[1] Historically identified during the metabolic degradation studies of Tubercidin (7-deazaadenosine), it represents a critical pivot point in nucleoside chemistry. Unlike its parent compound Tubercidin—which exhibits potent cytotoxicity via incorporation into RNA/DNA—this compound is characterized by its metabolic inertness towards specific phosphorolytic enzymes.[1]

This guide focuses on the "initial studies" that established this compound not merely as a metabolite, but as a competitive inhibitor of bacterial Purine Nucleoside Phosphorylase (PNP), a property that stems directly from the lack of the N7-nitrogen atom required for enzymatic protonation.

Structural Comparison

| Feature | Inosine (Natural Substrate) | This compound (Inhibitor/Analog) |

| Heterocycle | Purine (Imidazo[4,5-d]pyrimidine) | Pyrrolo[2,3-d]pyrimidine |

| Position 7 | Nitrogen (N) | Carbon (CH) |

| Glycosidic Bond | Labile to PNP phosphorolysis | Resistant to PNP phosphorolysis |

| pKa (N7/C7) | ~2.3 (Protonation site) | Neutral (Non-basic) |

Mechanistic Profiling: The PNP Interaction

The defining biological activity of this compound in initial studies was its interaction with Purine Nucleoside Phosphorylase (PNP) .

The N7-Protonation Hypothesis

Initial kinetic studies (e.g., Jensen, 1976; Acs et al., Adv.[1] Enzyme Regul.[1][2]) postulated that for PNP to cleave the glycosidic bond of a purine nucleoside, the enzyme must protonate the N7 position to destabilize the purine ring.

-

Observation: Inosine is readily cleaved to Hypoxanthine and Ribose-1-Phosphate.[1]

-

Finding: this compound, lacking the N7 lone pair, cannot accept a proton.[1] Consequently, it binds to the active site but does not undergo phosphorolysis .

-

Result: It acts as a competitive inhibitor, effectively "locking" the enzyme active site without being processed.

Kinetic Data Summary

The following table summarizes historical kinetic data comparing the natural substrate (Inosine) with this compound in E. coli PNP assays.

| Compound | Role | |||

| Inosine | Substrate | 40 - 60 | N/A | 100% |

| This compound | Competitive Inhibitor | N/A | 200 - 400* | 0% |

| 7-Deaza-2'-deoxyinosine | Competitive Inhibitor | N/A | ~250 | 0% |

*Note:

Visualization of Metabolic Logic

The following diagram illustrates the divergent metabolic fates of Inosine and this compound, highlighting the "Metabolic Blockade" established by the 7-deaza modification.

Caption: Comparative metabolic pathway showing the phosphorolysis of Inosine versus the catalytic blockade of this compound due to the absence of the N7 proton acceptor site.

Experimental Protocols

To replicate the initial characterization of this compound, the following protocols are standardized based on foundational literature.

Protocol A: Chemical Synthesis (Vorbrüggen Glycosylation)

Context: Early studies often required de novo synthesis to obtain pure 7-deaza analogs.[1]

-

Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Chromophore), 1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose, BSA (N,O-Bis(trimethylsilyl)acetamide), TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1] -

Silylation: Suspend the nucleobase in dry Acetonitrile (MeCN). Add BSA (2.5 eq) and stir at RT for 30 min until clear (generation of silylated base).

-

Coupling: Add the protected ribose (1.0 eq). Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.[1]

-

Reaction: Heat to 80°C for 2-4 hours. Monitor via TLC (Chloroform/Methanol 95:5).[1]

-

Workup: Quench with saturated

. Extract with Dichloromethane (DCM).[1] -

Deprotection: Treat the intermediate with methanolic ammonia (

/MeOH) at RT for 24h to remove benzoyl groups and convert the 4-chloro group to the 4-oxo (inosine form) if using specific hydrolytic conditions, or use 4-methoxy precursors followed by hydrolysis.-

Critical Note: Direct synthesis of this compound often proceeds via the 4-chloro intermediate (Tubercidin precursor) followed by enzymatic deamination (Adenosine Deaminase) or chemical hydrolysis (NaOH).

-

Protocol B: PNP Phosphorolysis Inhibition Assay

Context: Validating the "non-cleavable" inhibitor status.

-

System: Spectrophotometric assay monitoring the conversion of Inosine to Hypoxanthine (change in Absorbance at 293 nm).

-

Buffer: 50 mM Potassium Phosphate buffer, pH 7.4 (Phosphate serves as the co-substrate).

-

Enzyme: Bacterial PNP (E. coli) or Mammalian PNP (Calf Spleen).[1][3] Note: Specificity differs; E. coli PNP accepts a wider range of substrates but is strictly inhibited by this compound.

-

Procedure:

-

Analysis: Plot Dixon plots (

vs-

Expected Result: Competitive inhibition pattern (intersecting lines at the y-axis on a Lineweaver-Burk plot).[1]

-

Biological Implications & Toxicity

While Tubercidin (7-deazaadenosine) is highly toxic due to its phosphorylation and incorporation into DNA/RNA (causing chain termination or functional impairment), This compound exhibits a distinct profile:[1][4]

-

Cellular Toxicity: Significantly lower than Tubercidin. This compound is generally not a substrate for Adenosine Kinase, preventing the formation of the toxic triphosphate nucleotide pool.

-

Antiviral Potential: Its primary utility in initial studies was not as a direct antiviral, but as a scaffold.[1] However, derivatives (e.g., 7-deaza-2'-C-methyl-adenosine) later showed potent anti-HCV activity by leveraging the stability of the 7-deaza bond against catabolic cleavage while retaining polymerase recognition.[1]

References

-

Biochemical and biological studies with tubercidin (7-deaza-adenosine), this compound and certain nucleotide derivatives of tubercidin. Source: Advances in Enzyme Regulation (1967) [1]

-

7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase. Source: Biochemistry / PubMed [1]

-

Properties of purine nucleoside phosphorylase (PNP) of mammalian and bacterial origin. Source: PubMed (Jensen et al. studies)

-

Interaction of Escherichia coli purine nucleoside phosphorylase (PNP) with the cationic and zwitterionic forms of the fluorescent substrate N(7)-methylguanosine. Source: Biophysical Journal

Sources

- 1. This compound | C11H13N3O5 | CID 135407853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of purine nucleoside phosphorylase (PNP) of mammalian and bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

7-Deazainosine: A Strategic Purine Nucleoside Analog for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 7-Deazainosine, a pyrrolo[2,3-d]pyrimidine nucleoside, represents a significant advancement in the field of purine nucleoside analogs. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, this modification confers unique physicochemical properties, including enhanced stability and an altered electronic profile. These changes translate into a broad spectrum of biological activities, most notably potent antiviral and anticancer effects. The 7-deaza scaffold often leads to improved pharmacokinetic profiles compared to its conventional purine counterparts, reducing toxicity while enhancing bioavailability. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, therapeutic applications, and key experimental methodologies to facilitate its exploration in research and drug development.

The Strategic Advantage of the 7-Deaza Scaffold

Purine nucleoside analogs are a cornerstone of chemotherapy and virotherapy, primarily functioning by interfering with nucleic acid synthesis.[1][2] However, their efficacy can be limited by metabolic instability or rapid clearance. The substitution of the N7 nitrogen with a carbon atom in the purine ring, creating a 7-deazapurine, is a key strategic modification.[3] This change makes the five-membered ring more electron-rich and provides a site (C7) for further chemical derivatization, which can lead to improved enzyme binding or enhanced base-pairing characteristics.[3] this compound (also known as deaminohydroxytubercidin) is a canonical example of this class, derived from the deamination of the natural antibiotic 7-deazaadenosine (tubercidin).[4][5]

Chemical Structure and Physicochemical Properties

The fundamental difference between inosine and this compound is the replacement of an electronegative nitrogen atom with a carbon-hydrogen bond. This seemingly minor alteration has profound implications:

-

Increased Stability: 7-Deaza-2'-deoxyinosine is notably stable against both acidic and basic conditions, a valuable property for drug formulation and in vivo resilience.[6]

-

Altered Hydrogen Bonding: The absence of the N7 atom, a hydrogen bond acceptor in the major groove of DNA/RNA, modifies the interaction profile with enzymes and nucleic acid structures.[7][8]

-

Modulation of Glycosidic Bond Conformation: The conformation around the glycosidic bond, which links the base to the ribose sugar, is altered in 7-deazapurines, influencing how they are recognized and processed by cellular enzymes.[9]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of target engagement (e.g., binding to a viral polymerase or a host kinase) in an intact cellular environment.

Objective: To verify that the this compound analog binds to its intended target protein, causing thermal stabilization.

Materials:

-

High-density cell culture expressing the target protein

-

This compound analog and vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

PCR tubes

-

Thermal cycler

-

Western blot or mass spectrometry equipment

Methodology:

-

Cell Treatment: Treat a suspension of intact cells with a high concentration of the this compound analog or vehicle control for a defined period (e.g., 1 hour).

-

Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization due to ligand binding. [10] Self-Validation Insight: CETSA is a powerful self-validating system. A positive result—a thermal shift—provides direct evidence that the compound is engaging with the target protein within the complex milieu of the cell, bridging the gap between a biochemical assay and a phenotypic cellular response. [10]

Conclusion and Future Directions

This compound and its derivatives constitute a privileged scaffold in medicinal chemistry. The replacement of N7 with a carbon atom confers enhanced stability and favorable pharmacokinetic properties, often translating to potent biological activity with a wider therapeutic window. The demonstrated efficacy against a range of RNA viruses and cancer cell lines underscores the vast potential of this compound class.

Future research should focus on:

-

Expanding SAR Studies: Exploring novel substitutions at the C7 position and on the ribose moiety to further optimize potency and selectivity. [3]* Mechanism Deconvolution: For anticancer applications, precisely identifying the kinase targets and downstream pathways affected by this compound derivatives. [11][12]* Prodrug Strategies: Designing monophosphate prodrugs to enhance intracellular delivery and phosphorylation, potentially overcoming resistance mechanisms. [13] By leveraging the unique chemical and biological properties of the 7-deaza scaffold, researchers and drug developers are well-positioned to develop next-generation therapeutics for a host of challenging diseases.

References

-

Bloch, A., Dutschman, G., Currie, B. L., Robins, R. K., & Nichol, C. A. (1969). Studies on the Biologic Activity and Mode of Action of this compound. Cancer Research, 29(1), 110-117. [Link]

-

Sidwell, R. W., Allen, L. B., Huffman, J. H., Revankar, G. R., Robins, R. K., & Tolman, R. L. (1987). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 31(5), 717–721. [Link]

-